molecular formula C27H28N4O4S B11452928 N-(4-ethoxyphenyl)-2-[1-(4-ethoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide

N-(4-ethoxyphenyl)-2-[1-(4-ethoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide

Cat. No.: B11452928
M. Wt: 504.6 g/mol
InChI Key: MPZKIYUQWFZSDF-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-[1-(4-ethoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide is a complex organic compound characterized by its unique structure, which includes ethoxyphenyl, pyridinylmethyl, and thioxoimidazolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-[1-(4-ethoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide typically involves multiple steps. One common approach is the condensation of 4-ethoxyaniline with ethyl acetoacetate to form an intermediate, which is then reacted with pyridine-2-carbaldehyde and thiourea under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium acetate to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-[1-(4-ethoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-[1-(4-ethoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-[1-(4-ethoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the modulation of cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethoxyphenyl)-2-[1-(4-ethoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H28N4O4S

Molecular Weight

504.6 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[1-(4-ethoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]acetamide

InChI

InChI=1S/C27H28N4O4S/c1-3-34-22-12-8-19(9-13-22)29-25(32)17-24-26(33)31(21-10-14-23(15-11-21)35-4-2)27(36)30(24)18-20-7-5-6-16-28-20/h5-16,24H,3-4,17-18H2,1-2H3,(H,29,32)

InChI Key

MPZKIYUQWFZSDF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CC=N3)C4=CC=C(C=C4)OCC

Origin of Product

United States

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